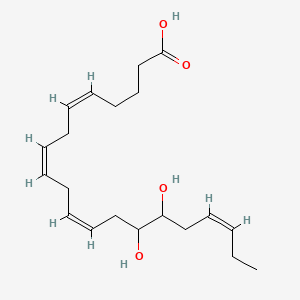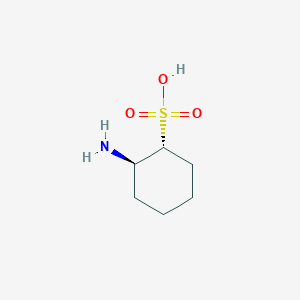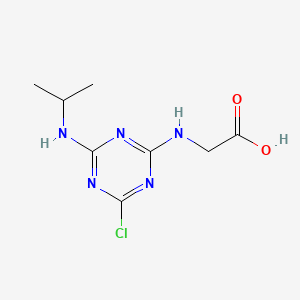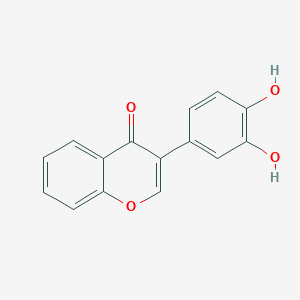
14,15-DiHETE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,15-DiHETE is a polyunsaturated fatty acid and a hydroxy fatty acid.
14, 15-Dihete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 14, 15-dihete is considered to be an eicosanoid lipid molecule. 14, 15-Dihete is considered to be a practically insoluble (in water) and relatively neutral molecule. 14, 15-Dihete has been detected in multiple biofluids, such as blood and urine. Within the cell, 14, 15-dihete is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Hemoglobin-Catalyzed Transformation
14,15-DiHETE is involved in the hemoglobin-catalyzed transformation of 15-HPETE, a process potentially involving free radical mechanisms and intermediacy of 14,15-LTA, as studied in human leukocytes (Sok, Chung, & Sih, 1983).
Inhibition of Natural Killer Cell Activity
The compound has been found to inhibit human natural killer (NK) cell activity, distinct from other 15-lipoxygenase-associated metabolites. This inhibition suggests a potential role in immune regulation (Ramstedt et al., 1984).
Anti-Inflammatory Mediators in Neutrophils
14,15-DiHETE, among other eicosanoids, plays a role in the resolution of inflammation through trans-cellular metabolism, contributing to anti-inflammatory processes in human neutrophils (Vachier et al., 2002).
Synthesis in Endothelial Cells
Endothelial cells have been shown to synthesize 14,15-DiHETE, indicating the presence of a distinct lipoxygenase system in these cells. This synthesis is influenced by stimulation, such as with thrombin (Gorman et al., 1985).
Lipoxygenase Mechanism in Biosynthesis
The biosynthesis of 14,15-DiHETE from 15(S)-HPETE in leukocytes involves a mechanism similar to that observed in lipoxygenase reactions, indicating a significant enzymatic role (Maas & Brash, 1983).
Chemotactic Activity for Leukocytes
14,15-DiHETE displays potent chemotactic activity for human polymorphonuclear leukocytes, comparable to leukotriene B4, indicating its significance in mediating inflammation (Shak, Perez, & Goldstein, 1983).
Nociceptor Sensitization
It has been found to stereospecifically sensitize C-fiber mechanoheat nociceptors in rat skin, suggesting a role in modulating pain perception (White et al., 1990).
Inflammatory Hyperalgesia
14,15-DiHETE may contribute to inflammatory hyperalgesia through its hyperalgesic properties, as observed in tests involving intradermal injection in rats (Levine et al., 1986).
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z,17Z)-14,15-dihydroxyicosa-5,8,11,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,12-3-,13-10- |
Clave InChI |
BLWCDFIELVFRJY-QXBXTPPVSA-N |
SMILES isomérico |
CC/C=C\CC(C(C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES |
CCC=CCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |
SMILES canónico |
CCC=CCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate](/img/structure/B1258716.png)
![methyl (2R,3R)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1258718.png)

![(4R)-4-[(1E,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1258721.png)

![methyl (4R)-4-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1258723.png)






![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)